(Z)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide
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Overview
Description
“(Z)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide” is a chemical compound with the molecular formula C22H16FN5O and a molecular weight of 385.402 . It is not intended for human or veterinary use and is for research use only.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved sources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Synthesis and Characterization
- Research has demonstrated the synthesis of novel compounds that exhibit similar structural features, emphasizing the creation of multidentate ligands and their metal complexes. These compounds have been explored for their antimicrobial activities, showcasing the broad interest in harnessing their chemical properties for biological applications (Patil, Jadhav, & Kawde, 2015).
Biological Activities
- Pyrazole derivatives, including those similar to the queried compound, have been synthesized and evaluated for a variety of biological properties. These studies include assessing their antioxidant, anti-cancer, and anti-inflammatory effects, highlighting the diverse pharmacological potential of these molecules (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
- Another study focused on the synthesis of isonicotinoyl hydrazide derivatives, evaluating their antibacterial, antifungal, antiviral, and anticancer activities. This demonstrates the broad spectrum of potential therapeutic applications for compounds within this chemical class (Ojha, Bapna, & Talesara, 2008).
- The development of fluorescent sensors based on pyrazole derivatives for detecting metal ions in living cells underscores the application of these compounds in biological imaging and diagnostics (Dhara et al., 2016).
Antimicrobial and Antitubercular Activities
- A series of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives were synthesized, demonstrating potent antibacterial properties against various bacterial strains, which points towards their potential in addressing infectious diseases (Liu et al., 2013).
- The antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide further illustrates the therapeutic potential of these compounds against Mycobacterium tuberculosis, showcasing the ongoing search for effective treatments against tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).
Mechanism of Action
Target of Action
The primary target of (Z)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
(Z)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide interacts with the androgen receptor, leading to the inhibition of the receptor’s target gene, prostate-specific antigen (PSA), in LNCaP cells . This interaction results in the downregulation of PSA, which is a key marker in the diagnosis and management of prostate cancer .
Biochemical Pathways
The compound affects the androgen receptor signaling pathway. By inhibiting the androgen receptor, it disrupts the normal function of the pathway, leading to the downregulation of PSA . This can have downstream effects on the growth and proliferation of prostate cancer cells.
Result of Action
The molecular effect of (Z)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide is the inhibition of the androgen receptor and the subsequent downregulation of PSA . On a cellular level, this can lead to the inhibition of prostate cancer cell growth and proliferation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(Z)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O/c23-19-8-6-16(7-9-19)21-18(15-28(27-21)20-4-2-1-3-5-20)14-25-26-22(29)17-10-12-24-13-11-17/h1-15H,(H,26,29)/b25-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUCOAOXWSYGI-QFEZKATASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N\NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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